MC(C5)-Val-Cit

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

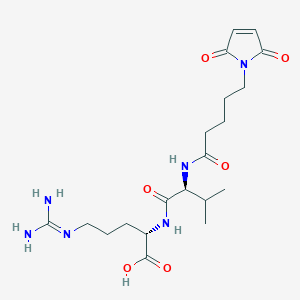

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[5-(2,5-dioxopyrrol-1-yl)pentanoylamino]-3-methylbutanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O6/c1-12(2)17(18(30)24-13(19(31)32)6-5-10-23-20(21)22)25-14(27)7-3-4-11-26-15(28)8-9-16(26)29/h8-9,12-13,17H,3-7,10-11H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H4,21,22,23)/t13-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUJBXUQQGMOQS-GUYCJALGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The MC(C5)-Val-Cit Linker: A Deep Dive into its Structure and Function in Antibody-Drug Conjugates

For Immediate Release

This technical guide provides a comprehensive overview of the maleimidocaproyl(C5)-valine-citrulline (MC(C5)-Val-Cit) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in the field of drug development, this document elucidates the linker's structure, mechanism of action, and the experimental protocols for its synthesis and conjugation.

Introduction to the this compound Linker

The this compound linker is a cleavable linker system designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb). Its design ensures stability in systemic circulation and facilitates the specific release of the payload within the target cancer cells. This targeted release mechanism is paramount to the efficacy and safety of ADCs, minimizing off-target toxicity while maximizing the therapeutic window.

The linker is composed of three key functional units:

-

Maleimidocaproyl (MC) group: This unit contains a maleimide moiety that serves as a reactive handle for conjugation to the antibody. Specifically, the maleimide group forms a stable thioether bond with the sulfhydryl group of cysteine residues on the mAb. The "(C5)" designation refers to the five-carbon chain of the caproyl group, which acts as a spacer to reduce steric hindrance between the antibody and the dipeptide unit.

-

Valine-Citrulline (Val-Cit) dipeptide: This dipeptide sequence is the lynchpin of the linker's cleavable nature. It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2] This enzymatic cleavage is the primary mechanism for payload release within the target cell.

-

Self-Immolative Spacer (PABC): While not explicitly part of the "this compound" name, this linker is almost invariably used with a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PABC group undergoes a spontaneous 1,6-elimination reaction, leading to the traceless release of the unmodified cytotoxic drug.[3]

Chemical Structure

The fundamental structure of the this compound linker, often functionalized with a PABC spacer and ready for conjugation to a payload, is a multi-component system engineered for controlled drug release.

Caption: Modular components of the this compound-PABC linker.

Mechanism of Action of an ADC with this compound-PABC Linker

The efficacy of an ADC utilizing the this compound-PABC linker is dependent on a series of sequential events, beginning with antibody-antigen recognition and culminating in the intracellular release of the cytotoxic payload.

Caption: Mechanism of action of an ADC with a cleavable linker.

Quantitative Data

The stability and cleavage kinetics of the this compound linker are critical parameters that influence the therapeutic index of an ADC. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Value | ADC/Compound | Condition | Reference |

| Plasma Stability | ||||

| Half-life (t1/2) | 11.2 hours | AAZ-ValCit-MMAE | Mouse Serum | [4] |

| Enzymatic Cleavage | ||||

| kcat | 42.5 s⁻¹ | Val-Cit-PABC-Fluorophore | Purified Cathepsin B | [5] |

| In Vitro Cytotoxicity | ||||

| IC50 | 92 pmol/L | Trastuzumab-Val-Ala-MMAE | HER2+ Cell Line |

Experimental Protocols

Synthesis of Mc-Val-Cit-PAB-OH

The synthesis of the core linker, Mc-Val-Cit-PAB-OH, is a multi-step process that requires careful control of reaction conditions to ensure high yield and diastereomeric purity. An improved methodology aims to avoid epimerization, a common issue in earlier synthetic routes.

Step 1: Synthesis of Fmoc-Val-Cit-PABOH

-

A solution of Fmoc-Cit-PABOH (1.0 equivalent) in dimethylformamide (DMF) at a concentration of 0.2 M is treated with piperidine (5.0 equivalents).

-

The reaction mixture is stirred at room temperature for 5 hours.

-

Excess DMF and piperidine are removed under reduced pressure. Any residual piperidine is co-evaporated with DMF.

-

The resulting residue is dissolved in DMF at a concentration of 0.1 M.

-

Fmoc-Val-OSu (1.1 equivalents) is added to the solution, and the reaction is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel flash column chromatography using a 1-12% methanol in dichloromethane gradient to yield Fmoc-Val-Cit-PABOH as a white solid (85% yield over 2 steps).

Step 2: Synthesis of MC-Val-Cit-PABOH

-

A solution of Fmoc-Val-Cit-PABOH (1.0 equivalent) in DMF (0.2 M) is treated with piperidine (5.0 equivalents) and stirred at room temperature for 4 hours to remove the Fmoc protecting group.

-

The solvent and excess piperidine are removed under reduced pressure. The residue is sonicated in diethyl ether, and the ether is decanted. The solid is then washed with dichloromethane and dried under vacuum.

-

The deprotected Val-Cit-PABOH is dissolved in DMF.

-

In a separate flask, 6-maleimidohexanoic acid is activated in situ by treatment with N,N'-disuccinimidyl carbonate in DMF.

-

The activated 6-maleimidohexanoic acid is then added to the solution of Val-Cit-PABOH and reacted to yield the final product, MC-Val-Cit-PABOH, which can be purified by chromatography.

Conjugation of Drug-Linker to Antibody

The conjugation of the MC-Val-Cit-PAB-Payload construct to a monoclonal antibody is typically achieved through the reaction of the maleimide group with reduced interchain disulfide bonds of the antibody.

Step 1: Antibody Reduction

-

The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).

-

A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added to the antibody solution to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups. The stoichiometry of the reducing agent is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

-

The reduction reaction is typically incubated at 37°C for 30-60 minutes.

-

The reduced antibody is purified using a desalting column to remove the excess reducing agent.

Step 2: Conjugation Reaction

-

The MC-Val-Cit-PAB-Payload is dissolved in an organic co-solvent like DMSO.

-

The dissolved drug-linker is added to the reduced antibody solution. The molar excess of the drug-linker is optimized to achieve the target DAR.

-

The conjugation reaction is incubated, often at 4°C or room temperature, for 1-4 hours with gentle mixing.

-

The reaction is quenched by adding an excess of a thiol-containing reagent, such as cysteine, to cap any unreacted maleimide groups.

Step 3: Purification of the ADC

-

The resulting ADC is purified to remove unconjugated drug-linker and other reaction components. This is typically achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

The purified ADC is concentrated, sterile-filtered, and stored under appropriate conditions.

Caption: A generalized experimental workflow for ADC synthesis.

Conclusion

The this compound linker, in conjunction with a self-immolative PABC spacer, represents a sophisticated and highly effective system for the targeted delivery of cytotoxic agents in the form of antibody-drug conjugates. Its rational design, which balances plasma stability with specific intracellular cleavage, has made it a cornerstone of ADC technology. A thorough understanding of its structure, mechanism of action, and the nuances of its synthesis and conjugation are essential for the continued development of next-generation ADCs with improved therapeutic indices.

References

- 1. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 2. adooq.com [adooq.com]

- 3. benchchem.com [benchchem.com]

- 4. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Mechanism of action for Val-Cit cleavable linkers in ADCs.

An In-Depth Technical Guide to the Mechanism of Action for Valine-Citrulline (Val-Cit) Cleavable Linkers in Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that merge the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, a chemical bridge connecting these two components, is paramount to the ADC's success, dictating its stability, selectivity, and the efficiency of drug release. Among the most clinically successful and widely researched are the enzymatically cleavable linkers, with the valine-citrulline (Val-Cit) dipeptide linker being a cornerstone of modern ADC design.[][2][3]

This technical guide provides a detailed examination of the Val-Cit linker's mechanism of action, supported by quantitative data and experimental protocols for researchers, scientists, and drug development professionals.

The Core Mechanism: From Systemic Circulation to Intracellular Payload Release

The fundamental principle of the Val-Cit linker is its ability to remain stable in the systemic circulation while being susceptible to cleavage by specific proteases, primarily Cathepsin B, which are highly active within the lysosomal compartments of tumor cells.[][] This differential activity is the key to achieving a wide therapeutic window, maximizing on-target efficacy while minimizing off-target toxicity.

The process unfolds in a series of orchestrated steps:

-

Target Binding and Internalization: The ADC circulates through the bloodstream until the antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, whereby the cell membrane engulfs the entire ADC-antigen complex, forming an endosome.

-

Lysosomal Trafficking: The endosome, containing the ADC, traffics through the cell's endocytic pathway and eventually fuses with a lysosome. The lysosome is an acidic organelle (pH 4.5-5.0) rich in a variety of hydrolytic enzymes, including cysteine proteases like Cathepsin B.

-

Enzymatic Cleavage by Cathepsin B: Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various cancer types. Its primary function in normal cells is protein degradation. In the context of ADCs, Cathepsin B recognizes the Val-Cit dipeptide sequence as a substrate. The enzyme's active site, featuring a Cys-His catalytic dyad, cleaves the peptide bond between the citrulline residue and a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).

-

Self-Immolation and Payload Release: The cleavage by Cathepsin B is the initiating trigger for a rapid, spontaneous chemical rearrangement of the PABC spacer. This self-immolative cascade involves a 1,6-elimination reaction that results in the release of the unmodified, fully active cytotoxic payload, carbon dioxide, and an aza-quinone methide. This traceless release mechanism is crucial, as any residual linker fragments attached to the drug could impede its cytotoxic activity.

-

Induction of Cell Death: Once liberated within the cancer cell, the cytotoxic drug can engage its intracellular target. For payloads like monomethyl auristatin E (MMAE), this involves binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Mandatory Visualizations

Caption: ADC internalization, trafficking, and payload release pathway.

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy and safety of a Val-Cit-linked ADC are heavily influenced by its stability in plasma and its susceptibility to enzymatic cleavage.

Table 1: Stability and Cleavage Characteristics of Dipeptide Linkers

| Linker Type | Plasma Stability (Human) | Plasma Stability (Mouse) | Relative Cleavage Rate by Cathepsin B | Key Characteristics | Representative ADCs |

| Val-Cit | Generally Stable | Unstable due to carboxylesterase 1c (Ces1c) activity | +++ | The most clinically validated protease-cleavable linker. | Brentuximab vedotin, Polatuzumab vedotin |

| Val-Ala | Generally Stable | More stable than Val-Cit | ++ | Less hydrophobic than Val-Cit, which can reduce ADC aggregation at high DARs. | Loncastuximab tesirine |

| Glu-Val-Cit | Highly Stable | Highly Stable | +++ | Tripeptide design enhances stability in mouse plasma without compromising Cathepsin B-mediated cleavage. | Investigational |

Data compiled from multiple sources. Relative cleavage rates are illustrative.

Experimental Protocols

Accurate characterization of ADCs requires a suite of robust analytical and cell-based assays.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of linker cleavage by the target lysosomal protease.

1. Materials and Reagents:

-

ADC solution (e.g., 1 mg/mL in PBS)

-

Human Cathepsin B, activated (e.g., from R&D Systems)

-

Reaction Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Stop Solution: 10% Trifluoroacetic acid (TFA)

-

HPLC or LC-MS system for analysis

2. Methodology:

-

Prepare the reaction mixture by adding the ADC to the pre-warmed (37°C) reaction buffer to a final concentration of approximately 100 µg/mL.

-

Initiate the cleavage reaction by adding activated Cathepsin B to a final concentration of ~1 µM.

-

Incubate the reaction at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by adding an equal volume of the stop solution.

-

Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC and the released payload.

-

Calculate the percentage of released payload at each time point by comparing the peak area to a standard curve of the pure payload.

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the linker's stability in circulation to predict potential off-target toxicity from premature payload release.

1. Materials and Reagents:

-

ADC solution

-

Pooled human plasma (and/or mouse, rat, cynomolgus monkey plasma)

-

Incubator set to 37°C

-

Analytical method to measure average drug-to-antibody ratio (DAR), such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

2. Methodology:

-

Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 3, 7, 14 days), remove an aliquot of the plasma sample.

-

Analyze the samples using a validated method (e.g., HIC-HPLC) to determine the average DAR.

-

Data Interpretation: A decrease in the average DAR over time indicates linker instability and premature drug deconjugation. The half-life (t½) of the ADC in plasma can be calculated from this data.

Protocol 3: Cell-Based Cytotoxicity Assay (IC₅₀ Determination)

This assay measures the potency of the ADC against target-expressing cancer cells.

1. Materials and Reagents:

-

Target-positive cancer cell line (e.g., HER2-positive SK-BR-3 for an anti-HER2 ADC)

-

Cell culture medium and supplements

-

ADC, unconjugated antibody, and free payload solutions

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

2. Methodology:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of the ADC. Include controls for untreated cells, cells treated with the unconjugated "naked" antibody, and cells treated with the free payload.

-

Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.

-

Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the cell viability as a percentage of the untreated control against the ADC concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of ADC required to inhibit cell growth by 50%.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in ADCs. The mechanism leverages the unique biology of cancer cells—specifically, antigen overexpression and a protease-rich lysosomal environment—to ensure the ADC remains stable and inert in circulation and becomes activated only after internalization into the target cell. A thorough understanding of this mechanism, supported by rigorous quantitative analysis and robust experimental protocols, is essential for the rational design and successful development of the next generation of antibody-drug conjugates.

References

An In-depth Technical Guide to Maleimide Conjugation Chemistry for Antibodies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of maleimide conjugation chemistry, a cornerstone technique for the site-specific modification of antibodies. Widely employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies, this method offers a robust and selective approach to covalently linking payloads to antibodies. This document details the core reaction mechanism, factors influencing conjugation efficiency, potential side reactions, and detailed experimental protocols.

Core Principles: The Thiol-Maleimide Michael Addition Reaction

The foundation of maleimide conjugation lies in the highly efficient and specific Michael addition reaction between a maleimide functional group and a thiol (sulfhydryl) group.[] In the context of antibodies, the thiol groups are typically generated from the reduction of interchain disulfide bonds within the antibody structure, primarily in the hinge region. This site-specific approach allows for a controlled drug-to-antibody ratio (DAR).[2]

The reaction proceeds under mild physiological conditions, typically within a pH range of 6.5 to 7.5.[3] Within this pH window, the thiol group exists in its reactive thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide ring. This nucleophilic attack results in the formation of a stable, covalent thioether bond, effectively linking the payload to the antibody. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

Factors Influencing Maleimide Conjugation

Several critical parameters influence the success and efficiency of the maleimide conjugation reaction. Careful control of these factors is essential to achieve the desired product with a specific drug-to-antibody ratio (DAR) and to minimize side reactions.

| Factor | Optimal Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Maximizes the concentration of the reactive thiolate anion while minimizing side reactions with amines and hydrolysis of the maleimide group. |

| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is typically efficient at room temperature. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, especially for sensitive molecules. |

| Molar Ratio of Maleimide to Thiol | 1.5:1 to 20:1 (Maleimide:Thiol) | An excess of the maleimide-functionalized payload is generally used to drive the reaction to completion. The optimal ratio is dependent on the specific antibody, payload, and reaction conditions and should be determined empirically. |

| Buffer Composition | Non-amine, non-thiol containing buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (like Tris) can compete with the thiol reaction at higher pH. Thiol-containing buffers (like DTT in excess) will directly compete for the maleimide. |

| Reaction Time | 30 minutes to overnight | Reaction times can vary depending on the reactants and conditions. For many small molecules, significant conjugation can be observed within minutes, while larger proteins may react more slowly. |

| Presence of Reducing Agents | Minimized or removed post-reduction | Excess reducing agents like TCEP or DTT must be removed after antibody reduction to prevent them from reacting with the maleimide-functionalized payload. |

| Solvent | Aqueous buffer with minimal organic co-solvent (e.g., <10% DMSO) | The reaction is performed in an aqueous buffer to maintain the antibody's native structure. A small amount of a water-miscible organic solvent like DMSO may be required to dissolve a hydrophobic payload. High concentrations of organic solvents can denature the antibody. |

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly specific, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.

| Side Reaction | Description | Mitigation Strategies |

| Maleimide Hydrolysis | The maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid derivative that is unreactive towards thiols. This reaction is accelerated at higher pH. | Perform the conjugation reaction within the optimal pH range of 6.5-7.5. Prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF. |

| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione in vivo. This can lead to payload migration and off-target effects. | After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by raising the pH to ~9.0 for a short period. The resulting ring-opened product is more stable and less susceptible to the retro-Michael reaction. The use of "next-generation maleimides" that form more stable linkages is also an option. |

| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity. | Maintain the reaction pH within the optimal range of 6.5-7.5. |

| Thiazine Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring. The rate of this rearrangement is influenced by pH and the adjacent amino acid sequence. | If possible, avoid conjugation to N-terminal cysteines. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can protonate the N-terminal amine and reduce its nucleophilicity, thus minimizing this side reaction. |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in maleimide conjugation of antibodies.

Antibody Reduction to Generate Free Thiols

This protocol describes the partial reduction of interchain disulfide bonds in an antibody using Tris(2-carboxyethyl)phosphine (TCEP).

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS).

-

TCEP hydrochloride solution (10 mM in dH₂O).

-

Reduction Buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.2-7.4).

-

PD-10 desalting columns or other suitable size-exclusion chromatography system.

Procedure:

-

Prepare the antibody in the Reduction Buffer to a final concentration of 5 mg/mL.

-

Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody. The exact ratio may need to be optimized for the specific antibody to achieve the desired degree of reduction.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Remove excess TCEP immediately by passing the reduced antibody solution through a pre-equilibrated PD-10 desalting column using the Reduction Buffer.

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Conjugation of Maleimide-Activated Payload to Reduced Antibody

In this step, the maleimide-functionalized payload is added to the reduced antibody, where it reacts with the free thiol groups.

Materials:

-

Reduced monoclonal antibody from the previous step.

-

Maleimide-activated payload dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

-

Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.4).

-

Quenching solution (e.g., 100 mM N-acetylcysteine in Conjugation Buffer).

Procedure:

-

Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.

-

Add the maleimide-payload solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The reaction should be protected from light if the payload is light-sensitive.

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-payload. A 100-fold molar excess of the quenching agent is typically used.

-

Incubate for an additional 20-30 minutes at room temperature.

Purification of the Antibody-Drug Conjugate (ADC)

Purification is essential to remove unreacted payload, quenching reagent, and to separate the different ADC species based on their drug-to-antibody ratio. Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are commonly used techniques.

4.3.1. Purification by Size-Exclusion Chromatography (SEC)

Materials:

-

SEC column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Quenched conjugation reaction mixture.

Procedure:

-

Equilibrate the SEC column with the desired buffer.

-

Load the quenched conjugation reaction mixture onto the column.

-

Elute the sample with the equilibration buffer.

-

The ADC, being the largest component, will elute first, followed by smaller molecules like the unreacted drug-linker and quenching agent.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

-

Pool the fractions containing the purified ADC.

-

The purified conjugate can then be concentrated using methods like ultrafiltration.

4.3.2. Purification by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios.

Materials:

-

HIC column.

-

HIC Buffer A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

HIC Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Quenched conjugation reaction mixture.

Procedure:

-

Equilibrate the HIC column with HIC Buffer A.

-

Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.

-

Load the diluted sample onto the equilibrated HIC column.

-

Elute the ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing the percentage of HIC Buffer B).

-

Species with higher DARs are more hydrophobic and will elute later in the gradient.

-

Collect and analyze fractions to isolate the desired ADC species.

Characterization: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody, or DAR, is a critical quality attribute of an ADC.

Method 1: UV-Vis Spectrophotometry

This is the simplest method for determining the average DAR.

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

The concentrations of the antibody and the payload can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

-

The average DAR is then calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.

Method 2: Mass Spectrometry (MS)

MS provides a more detailed analysis of the DAR distribution.

Procedure:

-

The purified ADC is analyzed by mass spectrometry (e.g., LC-MS).

-

The mass of the unconjugated antibody and the mass of the payload are known.

-

The mass spectrum will show a distribution of peaks, with each peak corresponding to the antibody conjugated with a different number of payload molecules (e.g., DAR0, DAR2, DAR4, etc.).

-

The relative abundance of each species can be determined from the peak intensities, and a weighted average DAR can be calculated.

Visualizing the Process

Reaction Mechanism

Caption: The thiol-maleimide Michael addition reaction mechanism.

Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of MC(C5)-Val-Cit in Targeted Cancer Therapy

This guide provides a detailed examination of the Maleimidocaproyl(C5)-Valine-Citrulline (this compound) linker system, a critical component in the design and efficacy of modern antibody-drug conjugates (ADCs). We will explore its mechanism of action, the function of its constituent parts, relevant quantitative performance data, and key experimental protocols for its evaluation.

Introduction: The Central Role of the Linker in ADC Design

Antibody-drug conjugates represent a powerful class of therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby increasing efficacy while minimizing systemic toxicity.[1][] The architecture of an ADC consists of three core components: a monoclonal antibody (mAb) for specific antigen targeting, a cytotoxic payload, and a chemical linker that connects them.[1] The linker is paramount to the success of an ADC, as it must remain stable in systemic circulation to prevent premature drug release and then efficiently liberate the active payload within the target tumor cell.[1][3]

The this compound linker is a premier example of a cleavable linker system, designed to be selectively processed by enzymes that are overexpressed in the tumor microenvironment, specifically within the lysosomes of cancer cells. This system, often used in conjunction with a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC), is utilized in several successful ADCs, including the FDA-approved Adcetris® (Brentuximab Vedotin).

Deconstructing the this compound-PABC Linker

The functionality of this linker system arises from the specific roles of its three main components:

-

Maleimidocaproyl (MC): The Conjugation Moiety The MC group serves as the covalent attachment point to the antibody. It contains a maleimide functional group that reacts specifically and efficiently with thiol (-SH) groups, typically from cysteine residues on the mAb, through a Michael addition reaction. This reaction forms a stable thioether bond, securely anchoring the linker-payload construct to the antibody. The caproyl (C5) portion acts as a spacer, providing steric separation between the antibody and the dipeptide, which can facilitate enzymatic access for subsequent cleavage.

-

Valine-Citrulline (Val-Cit): The Cleavable Dipeptide The Val-Cit dipeptide is the core of the linker's tumor-selective release mechanism. This specific peptide sequence is recognized and efficiently cleaved by Cathepsin B, a lysosomal cysteine protease that is frequently upregulated in various types of cancer cells compared to healthy tissues. The stability of the Val-Cit linker in systemic circulation combined with its susceptibility to lysosomal proteases makes it an ideal trigger for intracellular drug release.

-

p-Aminobenzyloxycarbonyl (PABC): The Self-Immolative Spacer The PABC unit acts as a self-immolative spacer, a critical element that ensures the released payload is in its fully active, unmodified form. It connects the Val-Cit dipeptide to the cytotoxic drug. Following the cleavage of the Val-Cit linker by Cathepsin B, the resulting aniline of the PABC moiety triggers a spontaneous 1,6-elimination cascade. This "self-immolation" releases the active drug, carbon dioxide, and aza-quinone methide. This mechanism is crucial as it prevents the payload from remaining attached to a linker fragment, which could hinder its cytotoxic activity.

Mechanism of Action: From Circulation to Cell Death

The therapeutic action of an ADC employing the MC-Val-Cit-PABC linker follows a precise, multi-step signaling pathway.

Caption: Mechanism of action for an MC-Val-Cit-PABC based ADC.

-

Binding: The ADC circulates systemically in an intact, stable form. The mAb component selectively binds to its target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the cell internalizes the ADC-antigen complex via receptor-mediated endocytosis.

-

Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.

-

Enzymatic Cleavage: Inside the lysosome, which has an acidic environment and a high concentration of active proteases, Cathepsin B recognizes and cleaves the amide bond between the citrulline and PABC moieties of the linker.

-

Payload Release: This cleavage initiates the self-immolation of the PABC spacer, leading to the rapid and efficient release of the unmodified cytotoxic payload into the cytoplasm.

-

Cell Death: The freed payload can now engage its intracellular target (e.g., tubulin, DNA), leading to cell cycle arrest and apoptosis.

Quantitative Performance Data

The selection of a linker is driven by empirical data. The MC-Val-Cit system has been characterized extensively, demonstrating properties suitable for clinical development.

Table 1: Stability and Cleavage Characteristics

| Parameter | Linker System | Value/Observation | Species | Significance | Reference(s) |

|---|---|---|---|---|---|

| Plasma Stability | Val-Cit | High stability | Human | Essential for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact. | |

| Val-Cit | Half-life > 230 days reported for a specific ADC. | Human | Confirms excellent stability in human circulation. | ||

| Val-Cit | Unstable due to carboxylesterase Ces1C activity. | Mouse | Poses challenges for preclinical evaluation in standard mouse models. | ||

| Glu-Val-Cit | Stable in mouse plasma. | Mouse | A modified tripeptide linker designed to overcome mouse plasma instability for better preclinical models. | ||

| Enzymatic Cleavage | Val-Cit | Efficiently cleaved by Cathepsin B. | In Vitro | Confirms the primary mechanism of payload release. | |

| Val-Ala | Cleaved by Cathepsin B at approx. half the rate of Val-Cit. | In Vitro | An alternative dipeptide with different cleavage kinetics and physicochemical properties. |

| | Val-Cit | Also shows sensitivity to Cathepsins K, L, and S. | In Vitro | Suggests other lysosomal proteases may contribute to drug release. | |

Table 2: Efficacy and Physicochemical Properties

| Parameter | Linker System | Typical Range | Description | Reference(s) |

|---|---|---|---|---|

| Drug-to-Antibody Ratio (DAR) | MC-Val-Cit | 2 - 4 | The average number of drug-linker molecules per antibody, typically targeting interchain cysteines. | |

| In Vitro Cytotoxicity (IC₅₀) | Val-Cit-MMAE | 0.1 - 100 ng/mL | Concentration of ADC needed to inhibit 50% of cancer cell growth. Highly dependent on the target antigen expression level. | |

| Tumor Growth Inhibition | Val-Cit-MMAE | 60 - 100% | In vivo reduction in tumor volume in xenograft models compared to controls. | |

| Hydrophobicity | Val-Cit | More hydrophobic | Can sometimes lead to aggregation, especially with hydrophobic payloads or at higher DARs. |

| | Val-Ala | Less hydrophobic | May reduce aggregation issues and allow for higher DARs compared to Val-Cit. | |

Key Experimental Protocols

Evaluating an ADC with an MC-Val-Cit linker requires a suite of specialized in vitro assays.

Protocol: In Vitro Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the linker to its target enzyme.

-

Objective: To quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.

-

Materials:

-

ADC with Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

-

Quench Solution: Acetonitrile with a suitable internal standard

-

96-well microplate, incubator, LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of the ADC in a buffer such as PBS.

-

Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

-

In a 96-well plate, add the ADC solution to the assay buffer.

-

Initiate the reaction by adding the Cathepsin B solution to the wells.

-

Incubate the plate at 37°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Stop the reaction at each time point by adding the quench solution.

-

Analyze the samples by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.

-

Calculate the cleavage rate and the half-life of the linker under these conditions.

-

Protocol: ADC Synthesis via Cysteine Conjugation

This protocol outlines the conjugation of a maleimide-functionalized linker-payload to an antibody.

-

Objective: To conjugate MC-Val-Cit-PABC-Payload to a mAb via reduced interchain disulfide bonds.

-

Materials:

-

Monoclonal antibody (mAb) in PBS (pH ~7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

MC-Val-Cit-PABC-Payload dissolved in Dimethyl sulfoxide (DMSO)

-

Purification/desalting columns (e.g., Sephadex G-25)

-

-

Procedure:

-

Antibody Reduction: Adjust mAb concentration to 5-10 mg/mL. Add a 10-20 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours to reduce interchain disulfides to free thiols.

-

Linker-Payload Preparation: Dissolve the MC-Val-Cit-PABC-Payload in DMSO to a concentration of 10-20 mM.

-

Conjugation: Cool the reduced antibody solution to room temperature. Add a 5-10 fold molar excess of the dissolved linker-payload to the reduced antibody. Incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Remove excess, unconjugated linker-payload and other reagents using diafiltration or desalting columns to obtain the purified ADC.

-

Characterization: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation.

-

Protocol: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

-

Objective: To measure the IC₅₀ value of an ADC on antigen-positive and antigen-negative cell lines.

-

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

Purified ADC

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add the diluted ADC to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plate at 37°C for a period of 48-144 hours.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.

-

Workflow and Logical Relationships

The development and evaluation of an ADC with an MC-Val-Cit linker follows a logical progression from chemical synthesis to biological validation.

Caption: A typical workflow for the development of an ADC.

Conclusion

The this compound-PABC linker system represents a highly refined and clinically validated technology in the field of targeted cancer therapy. Its design elegantly balances the requirement for high plasma stability with the need for efficient, tumor-selective payload release. The protease-sensitive Val-Cit dipeptide acts as a precise trigger, leveraging the overexpressed Cathepsin B in tumor cell lysosomes to initiate drug liberation. The inclusion of the PABC self-immolative spacer is a critical innovation that guarantees the release of the payload in its most active form. A thorough understanding of this linker's mechanism, performance characteristics, and the protocols used for its evaluation is essential for researchers and developers aiming to create the next generation of effective and safe antibody-drug conjugates.

References

Chemical properties and stability of MC(C5)-Val-Cit.

An In-depth Technical Guide to the Chemical Properties and Stability of the MC-Val-Cit Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Maleimidocaproyl-Valine-Citrulline (MC-Val-Cit) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). As an enzymatically cleavable linker, its primary function is to provide a stable connection between a monoclonal antibody and a cytotoxic payload during systemic circulation, and then to efficiently release the payload upon internalization into target tumor cells. This guide provides a detailed overview of the chemical properties and stability profile of the MC-Val-Cit linker, often incorporated into the broader MC-Val-Cit-PABC (p-aminobenzyloxycarbonyl) system, which is essential for its self-immolative drug release mechanism. The nomenclature "MC(C5)-Val-Cit" is considered a non-standard reference to the standard Maleimidocaproyl linker, as the caproyl group inherently contains a five-carbon aliphatic chain.

Chemical Structure and Properties

The MC-Val-Cit linker system is a modular construct. The maleimide group serves as a reactive handle for conjugation to thiol groups on the antibody, the Val-Cit dipeptide acts as the recognition site for lysosomal proteases, and the PABC group functions as a self-immolative spacer that releases the unmodified payload upon cleavage.

General Structure

The core structure consists of three key parts:

-

Maleimidocaproyl (MC) Group: Provides a reactive maleimide moiety for covalent attachment to cysteine residues on an antibody via a Michael addition reaction. The caproyl chain acts as a spacer.

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[]

-

p-Aminobenzzyloxycarbonyl (PABC) Spacer: A self-immolative unit. Following enzymatic cleavage of the Val-Cit peptide bond, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the active drug payload in its unmodified form.[2]

Physicochemical Properties

The physicochemical properties of the linker can vary depending on the attached payload. The tables below summarize key properties for the core linker and a common derivative.

| Property | Value | Reference Compound |

| Molecular Formula | C₂₈H₄₀N₆O₇ | Mc-Val-Cit-PAB |

| Formula Weight | 572.7 g/mol | Mc-Val-Cit-PAB |

| Molecular Formula | C₆₈H₁₀₅N₁₁O₁₅ | Mc-Val-Cit-PAB-MMAE |

| Molecular Weight | 1316.7 g/mol | Mc-Val-Cit-PAB-MMAE |

| XLogP3 (Calculated) | 4.9 | Mc-Val-Cit-PAB-MMAE |

Table 1: Physicochemical Properties of MC-Val-Cit Derivatives. [3][4]

| Solvent | Solubility | Reference Compound |

| DMSO | ~100 mg/mL (174.62 mM) | Mc-Val-Cit-PAB |

| DMSO | ~20 mg/mL | Mc-Val-Cit-PABC-PNP |

| Dimethylformamide (DMF) | ~25 mg/mL | Mc-Val-Cit-PABC-PNP |

| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | Mc-Val-Cit-PABC-PNP |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 5 mg/mL (6.78 mM) | Mc-Val-Cit-PABC-PNP |

Table 2: Solubility Data for MC-Val-Cit Derivatives. [5]

Stability Profile

The stability of the linker is paramount to the safety and efficacy of an ADC. An ideal linker remains intact in circulation but is rapidly cleaved at the target site.

Stability of the Maleimide-Thiol Conjugate

The thioether bond formed between the maleimide group and an antibody's cysteine residue is stable, but the adjacent succinimide ring is susceptible to two competing reactions in physiological environments:

-

Retro-Michael Reaction: A reversal of the initial conjugation, leading to premature payload release. This can be facilitated by exchange with thiol-containing molecules like albumin or glutathione.

-

Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody and increasing plasma stability.

Strategies to promote stabilizing hydrolysis, such as conjugation at specific sites, are an active area of research.

Plasma Stability

The Val-Cit dipeptide linker demonstrates high stability in human and primate plasma but is notably less stable in mouse plasma. This species-specific difference is a critical consideration for preclinical studies.

| Species | Stability | Key Enzyme Responsible for Cleavage |

| Human | High stability, with reported half-lives of hundreds of hours. | - |

| Primate | High stability (e.g., half-life of 9.6 days in monkeys for Mc-Val-Cit-PABOH). | - |

| Mouse | Low stability (e.g., half-life of 6.0 days for Mc-Val-Cit-PABOH), hampering preclinical evaluation. | Carboxylesterase 1c (Ces1C) |

Table 3: Comparative Plasma Stability of the Val-Cit Linker.

Enzymatic Stability and Cleavage

The cornerstone of the linker's mechanism is its selective cleavage by lysosomal enzymes.

-

Mechanism: After an ADC is internalized, it is trafficked to the lysosome where proteases, primarily Cathepsin B, cleave the amide bond between citrulline and the PABC spacer. Other cathepsins, such as S, L, and F, may also contribute to this cleavage.

-

Cleavage Rate: The cleavage is efficient. One study using human liver lysosomes showed that the Val-Cit linker reached over 80% digestion within 30 minutes. This rapid release of the cytotoxic agent within the target cell is crucial for ADC potency.

References

- 2. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 3. MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E | C68H105N11O15 | CID 75245760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Mc-Val-Cit-PABC-PNP | ADC Linker | CAS 159857-81-5 | Buy Mc-Val-Cit-PABC-PNP from Supplier InvivoChem [invivochem.com]

The Bystander Effect with Cleavable Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a pivotal mechanism in cancer therapy, particularly in the context of Antibody-Drug Conjugates (ADCs), where the cytotoxic payload delivered to a target antigen-expressing cancer cell can also eliminate neighboring antigen-negative cells. This phenomenon, primarily orchestrated by ADCs equipped with cleavable linkers, significantly enhances therapeutic efficacy, especially in heterogeneous tumors. This technical guide delves into the core principles of the bystander effect facilitated by cleavable ADC linkers, offering a comprehensive overview of the underlying mechanisms, experimental evaluation, and key quantitative data.

The Engine of the Bystander Effect: Cleavable Linkers

Cleavable linkers are sophisticated chemical moieties designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This controlled release is the cornerstone of the bystander effect, as the liberated, often membrane-permeable payload can then diffuse across cell membranes to exert its cytotoxic activity on adjacent cells.[1][2]

There are three primary classes of cleavable linkers:

-

Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, such as the widely used valine-citrulline (vc) dipeptide, that is recognized and cleaved by proteases like cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1][2][3]

-

pH-Sensitive Linkers: These linkers, often utilizing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).

-

Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.

The choice of linker is a critical design element that directly influences the ADC's stability, efficacy, and the potency of the bystander effect.

Mechanism of Bystander Killing

The process of bystander killing is a multi-step cascade that begins with the targeted delivery of the ADC and culminates in the death of both antigen-positive and antigen-negative tumor cells.

The overall process can be summarized in the following steps:

-

ADC Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis.

-

Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome, where the cleavable linker is broken down by specific enzymes (e.g., cathepsins for peptide linkers) or the acidic environment (for pH-sensitive linkers), releasing the cytotoxic payload.

-

Payload Diffusion: The released payload, if sufficiently membrane-permeable, can then diffuse out of the target antigen-positive cell and into the surrounding tumor microenvironment.

-

Bystander Cell Killing: The diffused payload enters neighboring antigen-negative cells and induces cytotoxicity, leading to their death.

It is important to note that some evidence suggests that payload release and subsequent bystander killing can also occur extracellularly, without the need for ADC internalization, depending on the specific linker and payload combination.

Visualizing the Process

Caption: Workflow of the ADC-mediated bystander effect.

Key Factors Influencing the Bystander Effect

The efficiency of the bystander effect is not solely dependent on the linker but is also influenced by the properties of the cytotoxic payload. Payloads with good membrane permeability are essential for effective bystander killing. Such molecules are typically neutral, uncharged, and possess a degree of hydrophobicity. However, excessive hydrophobicity can lead to ADC aggregation and off-target toxicity. Payloads like MMAE (monomethyl auristatin E) and deruxtecan (DXd) are known to be highly membrane-permeable and have demonstrated significant bystander killing.

Quantitative Assessment of the Bystander Effect

The potency of the bystander effect can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for ADCs with cleavable linkers, focusing on their cytotoxic activity in co-culture systems and their efficacy in admixed tumor models.

Table 1: In Vitro Bystander Cytotoxicity of ADCs

| ADC | Target Antigen | Payload | Linker Type | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | % Bystander Cell Killing | Reference |

| Trastuzumab-vc-MMAE | HER2 | MMAE | Protease-cleavable (vc) | N87 | GFP-MCF7 | 1:1 | Varies with Ag+ fraction | |

| cAC10-vcMMAE | CD30 | MMAE | Protease-cleavable (vc) | L-82 (CD30+) | L-82 (CD30-) | Admixed | Potent bystander killing | |

| DS-8201a (T-DXd) | HER2 | DXd | Protease-cleavable (GGFG) | SK-BR-3 | MCF7 | Co-culture | Significant bystander effect | |

| cAC10-vcMMAF | CD30 | MMAF | Protease-cleavable (vc) | L-82 (CD30+) | L-82 (CD30-) | Admixed | No bystander killing in vivo |

Table 2: In Vivo Efficacy of ADCs in Admixed Tumor Models

| ADC | Target Antigen | Payload | Linker Type | Tumor Model | Antigen-Positive:Negative Ratio | Tumor Growth Inhibition | Reference |

| cAC10-vcMMAE | CD30 | MMAE | Protease-cleavable (vc) | L-82 Admixed Xenograft | 1:1 | Significant inhibition of both Ag+ and Ag- cells | |

| DS-8201a (T-DXd) | HER2 | DXd | Protease-cleavable (GGFG) | Admixed Xenograft | Not specified | Strong anti-tumor activity | |

| T-DM1 | HER2 | DM1 | Non-cleavable | SK-BR-3 + MCF7 Co-culture | Not specified | No effect on MCF7 viability |

Experimental Protocols for Evaluating the Bystander Effect

To quantitatively assess the bystander effect of an ADC, a series of well-designed in vitro and in vivo experiments are essential.

In Vitro Co-Culture Bystander Assay

This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.

Methodology:

-

Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells). To distinguish between the two cell populations, one cell line is typically labeled with a fluorescent protein (e.g., GFP or RFP).

-

Co-culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

-

ADC Treatment: After allowing the cells to adhere (typically 24 hours), treat the co-cultures with a serial dilution of the test ADC and control ADCs (e.g., an ADC with a non-cleavable linker).

-

Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

-

Viability Assessment: Quantify the viability of the fluorescently labeled antigen-negative cells using methods such as high-content imaging, flow cytometry, or a luciferase-based assay.

-

Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the co-culture treated with the test ADC to the viability of the antigen-negative cells in control wells (e.g., treated with a non-cleavable ADC or vehicle).

Caption: Workflow for an in vitro co-culture bystander assay.

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.

Methodology:

-

Tumor Cell Preparation: Prepare a mixed suspension of antigen-positive and antigen-negative tumor cells at a specific ratio (e.g., 1:1). The antigen-negative cells may express a reporter gene like luciferase for non-invasive in vivo imaging.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a predetermined size.

-

ADC Administration: Administer the test ADC and control ADCs to the mice, typically via intravenous injection.

-

Tumor Monitoring: Monitor tumor volume using calipers and, if applicable, quantify the antigen-negative cell population using in vivo imaging.

-

Efficacy Evaluation: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry, to assess the impact on both cell populations.

Signaling Pathways in Bystander Cell Death

The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms. Understanding these signaling pathways is crucial for predicting efficacy and potential resistance mechanisms. For instance, tubulin inhibitors like MMAE disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. DNA-damaging agents, on the other hand, trigger the DNA damage response pathway, which can also culminate in programmed cell death.

Caption: Simplified signaling pathway for a tubulin inhibitor payload.

Conclusion

The bystander effect, driven by cleavable linkers and membrane-permeable payloads, represents a significant advancement in ADC technology. By enabling the killing of antigen-negative tumor cells, these ADCs can overcome the challenges posed by tumor heterogeneity and potentially lead to more durable clinical responses. A thorough understanding and quantitative evaluation of the bystander effect, through rigorous in vitro and in vivo studies, are critical for the rational design and development of next-generation ADCs with enhanced therapeutic potential.

References

An In-depth Technical Guide to the Intracellular Trafficking and Metabolism of Val-Cit Containing ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. A critical component of modern ADCs is the linker, which connects the antibody to the payload. The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in ADC design, offering a sophisticated mechanism for controlled drug release.[1] This linker is engineered to be stable in systemic circulation but is susceptible to enzymatic cleavage within the target cancer cell, specifically within the lysosome.[1][] This targeted release mechanism enhances the therapeutic window by maximizing payload delivery to tumor cells while minimizing off-target toxicity.[] Prominent examples of ADCs utilizing the Val-Cit linker include Adcetris® (Brentuximab vedotin) and Padcev® (Enfortumab vedotin).[] This technical guide provides a comprehensive overview of the intracellular trafficking, metabolism, and mechanism of action of Val-Cit containing ADCs.

Intracellular Trafficking Pathway

The journey of a Val-Cit ADC from the bloodstream to payload release is a multi-step process orchestrated by cellular machinery. The efficacy of the ADC is critically dependent on each step of this pathway.

Binding and Internalization

The process begins when the ADC's monoclonal antibody binds to a specific target antigen overexpressed on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, the primary mechanism for ADC internalization. The most common route is clathrin-mediated endocytosis, where the ADC-antigen complexes aggregate in clathrin-coated pits, which then invaginate to form intracellular vesicles. Alternative pathways, such as caveolae-mediated endocytosis, can also be involved depending on the target antigen and cell type. The rate and extent of internalization are crucial determinants of ADC efficacy.

Endosomal Sorting and Lysosomal Delivery

Once inside the cell, the ADC is encapsulated within an early endosome. The internal environment of the endosome begins to acidify, a critical step for trafficking. These early endosomes mature into late endosomes, which are also known as multivesicular bodies. The primary fate of the ADC within this pathway is trafficking to the lysosome. The ADC-antigen complex is sorted into intraluminal vesicles within the multivesicular bodies, which then fuse with lysosomes. Some ADCs may be recycled back to the cell surface, which can reduce the overall intracellular concentration and efficacy.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=1.0]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Intracellular trafficking and mechanism of action of a Val-Cit ADC.

Metabolism and Payload Release

The acidic and enzyme-rich environment of the lysosome is the designated site for the cleavage of the Val-Cit linker and the subsequent release of the cytotoxic payload.

The Val-Cit Linker and Cathepsin B Cleavage

The Val-Cit dipeptide sequence is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B. Cathepsin B is a cysteine protease that is often upregulated in tumor cells and is highly active in the low pH environment of the lysosome. The enzyme recognizes the Val-Cit motif and hydrolyzes the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer, which is commonly positioned between the dipeptide and the drug. This cleavage event is the rate-limiting step for payload release. Studies have shown that over 80% of a Val-Cit linker is cleaved within 30 minutes in isolated human liver lysosomes. While Cathepsin B is the primary enzyme, other cathepsins such as K, L, and S can also contribute to cleavage.

Payload Metabolism and Bystander Effect

Following cleavage of the Val-Cit linker and the spontaneous 1,6-elimination of the PABC spacer, the unmodified, active payload (e.g., monomethyl auristatin E, MMAE) is released within the lysosome. For the ADC to be effective, this payload must then escape the lysosome and reach its intracellular target, such as microtubules for MMAE.

A key feature of ADCs with payloads like MMAE is their ability to induce a "bystander effect". Because MMAE is relatively membrane-permeable, once released into the cytoplasm of the target cell, it can diffuse out of the cell and kill adjacent, neighboring tumor cells, including those that may not express the target antigen. This is particularly important for treating heterogeneous tumors where antigen expression is varied. In contrast, payloads like MMAF, which have a charged carboxyl group, are less membrane-permeable and exhibit a reduced bystander effect.

Key Experimental Protocols

The characterization of Val-Cit ADC trafficking and metabolism relies on a suite of specialized cellular and analytical assays.

Protocol: ADC Internalization and Lysosomal Co-localization Assay

Objective: To visualize and quantify the internalization of an ADC and its subsequent delivery to the lysosome.

Methodology:

-

Labeling: Label the ADC with a pH-insensitive fluorescent dye (e.g., Alexa Fluor 488) for tracking and a pH-sensitive dye (e.g., pHrodo Red) which fluoresces brightly only in acidic environments like lysosomes.

-

Cell Culture: Plate target antigen-positive cells (e.g., SK-BR-3 for a HER2-targeting ADC) in glass-bottom dishes suitable for microscopy.

-

Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration (e.g., 10 µg/mL) and incubate at 37°C. Include a 4°C control to assess surface binding without internalization.

-

Time Points: At various time points (e.g., 1, 4, 8, 24 hours), wash the cells with cold PBS to remove unbound ADC.

-

Lysosomal Staining: For co-localization, cells can be incubated with a lysosomal marker like LysoTracker Green before fixation.

-

Imaging: Acquire images using a confocal microscope. The Alexa Fluor 488 signal will show total cell-associated ADC (surface-bound and internalized), while the pHrodo signal will indicate ADC that has reached an acidic compartment (late endosomes/lysosomes).

-

Quantification: Use image analysis software to quantify the fluorescence intensity and the degree of co-localization between the ADC signal and the lysosomal marker.

Protocol: Quantification of Intracellular Payload Release by LC-MS/MS

Objective: To quantify the amount of free payload released from the ADC within the target cells over time.

Methodology:

-

Cell Treatment: Plate a known number of target cells and treat with the Val-Cit ADC at a therapeutically relevant concentration.

-

Time Course: At specified time points (e.g., 0, 8, 24, 48 hours), harvest the cells.

-

Cell Lysis and Protein Precipitation: Wash the cell pellets thoroughly to remove extracellular ADC. Lyse the cells and precipitate proteins using a cold organic solvent mixture (e.g., methanol:ethanol).

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the small-molecule payload.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a suitable C18 or equivalent column to separate the payload from other cellular components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the payload (e.g., MMAE).

-

-

Quantification: Generate a standard curve using known concentrations of the payload to accurately quantify the amount released per million cells at each time point.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the trafficking and metabolism of Val-Cit containing ADCs. Data is compiled from various studies and represents typical ranges.

Table 1: ADC Internalization and Trafficking Parameters

| Parameter | Cell Line Example | Value | Reference |

|---|---|---|---|

| Internalization Half-Life (t½) | BT-474 (HER2+) | 6.3 - 12.8 hours | |

| Internalization Half-Life (t½) | SK-BR-3 (HER2+) | 7.7 - 16.1 hours | |

| Time to Lysosomal Co-localization | HER2-positive cells | Significant by 8 hours |

| % of Conjugated MMAE Released | KPL-4 cells (24h) | ~80% | |

Table 2: Linker Cleavage Kinetics and Stability

| Parameter | Linker | Condition | Result | Reference |

|---|---|---|---|---|

| Cleavage Rate | Val-Cit | Human Liver Lysosomes | >80% cleavage in 30 min | |

| Cleavage Rate | Val-Ala | Isolated Cathepsin B | ~50% of Val-Cit rate | |

| Plasma Stability (t½, mouse) | Val-Cit-MMAF | In vivo | 2.0 days |

| Plasma Stability (t½, mouse) | Glu-Val-Cit-MMAF | In vivo | 12.0 days | |

Table 3: In Vitro Cytotoxicity and Bystander Effect

| ADC Construct | Target Cell Line | IC50 (ng/mL) | Bystander Effect | Reference |

|---|---|---|---|---|

| cAC10-vcMMAE (DAR 4) | L-82 | 10 | High | |

| h1F6-vcMMAE (DAR 4) | L-82 | 20 | High |

| Trastuzumab-vc-MMAE | Co-culture (Ag+/Ag-) | N/A | Dependent on Ag+ fraction | |

Conclusion

The Val-Cit linker is a highly effective and clinically validated component of modern ADCs, enabling tumor-specific payload release through a well-defined intracellular trafficking and metabolism pathway. Its stability in plasma, combined with efficient cleavage by lysosomal cathepsins, provides a robust mechanism for targeted cancer therapy. A thorough understanding of the kinetics of internalization, lysosomal delivery, and enzymatic cleavage is paramount for the rational design and optimization of future Val-Cit containing ADCs. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers dedicated to advancing this powerful therapeutic modality.

References

The Function of the PABC Spacer in Conjunction with Valine-Citrulline Linkers: A Technical Guide

This in-depth technical guide explores the critical role of the p-aminobenzyl carbamate (PABC) spacer in combination with the valine-citrulline (Val-Cit) dipeptide linker, a cornerstone of modern antibody-drug conjugate (ADC) design. This linker system is engineered for controlled, intracellular release of potent cytotoxic agents within target cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

Introduction to ADC Linker Technology

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic drugs directly to cancer cells. The linker, which connects the antibody to the drug, is a pivotal component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its overall therapeutic index. An ideal linker must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, yet it must efficiently liberate the active drug upon internalization into the target cell.

The Val-Cit-PABC system is a cathepsin B-cleavable linker, designed to exploit the high concentration of lysosomal proteases, particularly cathepsin B, found within tumor cells.

The Val-Cit-PABC Cleavage and Release Mechanism

The release of the cytotoxic drug from an ADC employing the Val-Cit-PABC linker is a two-step process initiated by enzymatic cleavage followed by a self-immolative chemical rearrangement.

Step 1: Enzymatic Cleavage: Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the degradation of the antibody and the cleavage of the linker. The Val-Cit dipeptide is a specific substrate for cathepsin B, which cleaves the peptide bond between the citrulline and the PABC spacer. This enzymatic action is the rate-limiting step and the primary trigger for drug release.

Step 2: Self-Immolation of the PABC Spacer: The cleavage of the Val-Cit dipeptide exposes a free amine group on the PABC spacer. This initiates a spontaneous, rapid, and irreversible electronic cascade. The lone pair of electrons on the aniline nitrogen atom displaces the carbamate portion of the spacer, leading to a 1,6-elimination reaction. This self-immolative process results in the formation of p-aminobenzyl alcohol, which subsequently decomposes to release the unmodified, fully active cytotoxic drug and carbon dioxide. The self-immolative nature of the PABC spacer is crucial as it ensures that the released drug is not encumbered by any part of the linker, which could otherwise hinder its activity.

Caption: Mechanism of drug release from a Val-Cit-PABC linker.

Quantitative Analysis of Linker Performance

The efficacy of the Val-Cit-PABC linker system is underpinned by its differential stability and cleavage kinetics in plasma versus the intracellular environment.

Plasma Stability

The linker must be sufficiently stable in the bloodstream to ensure the ADC reaches the tumor site intact. Premature cleavage and drug release can lead to systemic toxicity. The Val-Cit-PABC linker generally exhibits high stability in human plasma.

| ADC Construct | Linker | Half-life in Human Plasma (Days) | Reference |

| Trastuzumab-MMAE | Val-Cit-PABC | ~7 | |

| Inotuzumab Ozogamicin | AcBut-G4-SPDB-DMH | ~5.8 |

Data presented is representative and can vary based on the specific antibody, drug, and conjugation methodology.

Cathepsin B Cleavage Kinetics

The rate of cleavage by cathepsin B is a critical determinant of the speed and efficiency of drug release within the target cell. This is often assessed using model compounds, such as Ac-Phe-Lys-PABC-PNP, where the release of p-nitrophenol (PNP) can be monitored spectrophotometrically.

| Substrate | Enzyme | kcat/KM (M⁻¹s⁻¹) | Reference |

| Z-Val-Cit-PABC-MMAE | Cathepsin B | 1.2 x 10⁵ | |

| Z-Phe-Lys-PABC-PNP | Cathepsin B | 2.4 x 10⁵ |

Z represents a benzyloxycarbonyl protecting group. Kinetic parameters can vary depending on the specific substrate and experimental conditions.

Key Experimental Protocols

Cathepsin B Cleavage Assay

This protocol outlines a representative method for determining the rate of enzymatic cleavage of a Val-Cit-PABC linked drug.

Objective: To quantify the rate of drug release from an ADC or model compound upon incubation with cathepsin B.

Materials:

-

ADC or Val-Cit-PABC model compound

-

Human liver cathepsin B (activated)

-

Assay buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM dithiothreitol (DTT), pH 5.5

-

Quenching solution: Acetonitrile with an internal standard (e.g., warfarin)

-

96-well microplate

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the ADC or model compound in an appropriate solvent (e.g., DMSO).

-

Prepare a working solution of activated cathepsin B in assay buffer. DTT is crucial for maintaining the active state of the enzyme.

-

In a 96-well plate, add the assay buffer.

-

Add the ADC or model compound to each well to a final concentration of 1-10 µM.

-

Initiate the reaction by adding the activated cathepsin B to the wells. A control reaction without the enzyme should be run in parallel.

-

Incubate the plate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the released drug.

-

Plot the concentration of the released drug over time to determine the initial reaction velocity.

Caption: Workflow for a Cathepsin B cleavage assay.

Plasma Stability Assay

This protocol describes a method to assess the stability of an ADC in plasma.

Objective: To determine the rate of drug release from an ADC in the presence of human plasma.

Materials:

-

ADC

-